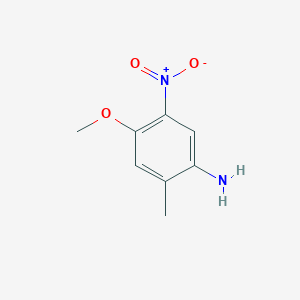

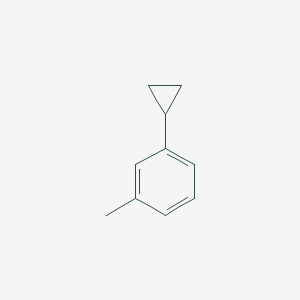

![molecular formula C11H8ClN5O B180003 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol CAS No. 132269-53-5](/img/structure/B180003.png)

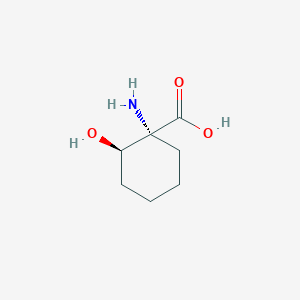

3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol” is a compound used for proteomics research . It has a molecular formula of C11H8ClN5O and a molecular weight of 261.67 .

Synthesis Analysis

There are several papers discussing the synthesis of related [1,2,3]triazolo[4,5-d]pyrimidine derivatives . For instance, a series of these derivatives bearing a hydrazone moiety were designed, synthesized, and evaluated for their antiproliferative activity against several cancer cell lines .Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,3]triazolo[4,5-d]pyrimidine core, which is a common structure in many bioactive molecules . The compound also contains a 4-chlorobenzyl group .Applications De Recherche Scientifique

Anti-Inflammatory, Antibacterial, and Antifungal Applications

The 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines compounds have been synthesized and tested for their anti-inflammatory, antibacterial (against E. coli, P. aeruginosa, and S. aureus), and antifungal (against C. albicans) activities . The compounds were synthesized through heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate . The newly prepared compounds showed high antibacterial, antifungal, and anti-inflammatory activities compared to commercial antibiotics Indomethacin, Nalidixic acid, Imipenem, and Nystatin .

Medicinal Chemistry Applications

Pyrazines and pyridazines fused to 1,2,3-triazoles have been used in medicinal chemistry for c-Met inhibition or GABA A modulating activity . These heterocycles are obtained through a variety of synthetic routes, including cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Recent applications detail the use of these heterocycles in medicinal chemistry .

Use as Fluorescent Probes

These heterocycles have also been used as fluorescent probes . The specific methods of application and experimental procedures for this use are not detailed in the source .

Structural Units of Polymers

1,2,3-Triazole-fused pyrazines and pyridazines have been incorporated into polymers for use in solar cells . The specific methods of application and experimental procedures for this use are not detailed in the source .

Anticancer, Antimicrobial, Analgesic and Anti-inflammatory Applications

1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine scaffold has been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines .

Applications in Medicine and Agriculture

Pyrazolo-pyrimidines and related heterocyclic compounds have a wide range of applications in medicine and agriculture . These compounds have been found to exhibit diverse pharmacological activities, and their ability to mimic the structural features of biogenic purines makes them promising candidates for drug development .

Anticancer, Antimicrobial, Analgesic and Anti-inflammatory Applications

1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine scaffold has been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development .

Synthetic Pathway toward Fully Decorated [1,2,3]Triazolo[4,5-d]pyrimidine

[1,2,3]Triazolo [4,5- d ]pyrimidines (8-azapurines) are known bioisosteres of the purine nucleus . A step-efficient synthesis of 8-azapurines, in particular 6-alkyl derivatives, is currently unavailable . This work focuses on a three-step synthetic pathway for the synthesis of fully decorated 8-azapurines, with special attention on 6-alkyl-8-azapurines . A diverse library of 8-azapurines was obtained starting from various alkynes, azides, and amidines, involving interrupted CuAAC, oxidation, and cyclization reactions .

Orientations Futures

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKXSLFUSPXJDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423369 |

Source

|

| Record name | 3-[(4-Chlorophenyl)methyl]-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol | |

CAS RN |

132269-53-5 |

Source

|

| Record name | 3-[(4-Chlorophenyl)methyl]-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

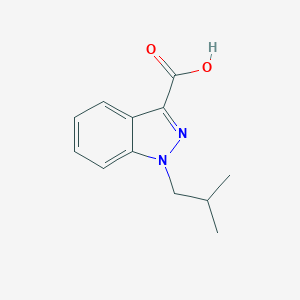

![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B179922.png)